9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Description
9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline (hereafter referred to as Compound A) is a tricyclic pyranoquinoline derivative characterized by a fused pyran ring and a quinoline core substituted with fluorine at position 9 and a phenyl group at position 3. Its structural complexity and substituent arrangement confer unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry. This article provides a detailed comparison of Compound A with structurally related pyranoquinolines, focusing on synthesis, structural features, and biological activities.
Properties
IUPAC Name |
9-fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-13-8-9-16-15(11-13)18-14(7-4-10-21-18)17(20-16)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14,17-18,20H,4,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTARFUAQODEMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC3=C(C2OC1)C=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline involves multiple steps, typically starting with the preparation of the pyranoquinoline core. The reaction conditions often include the use of fluorinating agents to introduce the fluoro group and various catalysts to facilitate the formation of the hexahydro structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the fluorinating agents and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups like amines or ethers .
Scientific Research Applications
9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include signal transduction or metabolic processes .
Comparison with Similar Compounds
Comparison with Analogues :
- 4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile (): Utilizes 4-chloroaniline and 4-formylbenzonitrile with trifluoromethanesulfonate catalysts. Yields >94% purity after column chromatography.
- Thieno[3,2-c]quinolines (): Synthesized via Suzuki-Miyaura cross-coupling, requiring palladium catalysts and arylboronic acids.
- Indolo[3,2-c]quinolines (): Rhodium(III)-catalyzed dimerization under aerobic/anaerobic conditions.
Table 1: Synthetic Routes for Pyranoquinoline Derivatives
Structural Features
Core Scaffold and Substitutents
Compound A shares the pyrano[3,2-c]quinoline core with analogues but differs in substituent positions and electronic effects:
Crystallographic Insights ()
- Isomorphous Structures : Compound A and its 9-methyl analogue share identical crystal packing with torsion angles of -91.2° (fluoro) and -88.3° (methyl).
- Hydrogen Bonding: Unlike thienoquinolines () or indoloquinolines (), Compound A lacks conventional hydrogen bonds but exhibits C-H···π interactions, influencing solubility and crystal packing.
Table 2: Structural Comparison of Pyranoquinolines
Antimycobacterial Activity
- Compound A : MIC of 3.13 μg/mL against Mycobacterium tuberculosis H37Rv, comparable to first-line antitubercular drugs .
- Analogues: 5-(Dibenzo[b,d]furan-2-yl) derivatives: Similar MIC values (3.13 μg/mL) but bulkier substituents may limit bioavailability . Chloro-substituted pyranoquinolines (): MIC values >6.25 μg/mL, indicating fluorine enhances potency .
Anticancer Activity
- Thieno[3,2-c]quinolines (): Inhibit MCF-7 breast cancer cells (LC₅₀ = 2.5 μM), outperforming nocodazole .
Antimicrobial Activity
- Pyrano[3,2-c]quinoline 14 (): Disrupts Pseudomonas aeruginosa cell walls at 12.5 μg/mL. Compound A’s fluorine may enhance penetration but requires validation .
Comparison with Heterocyclic Analogues
- Thieno[3,2-c]quinolines (): Sulfur atom increases π-stacking ability, enhancing DNA intercalation.
- Indolo[3,2-c]quinolines (): Nitrogen-rich cores improve binding to topoisomerases but reduce metabolic stability.
- Furoquinolines (): Oxygen atom enhances polarity, improving aqueous solubility but reducing membrane permeability.
Biological Activity
9-Fluoro-5-phenyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C₁₈H₁₈FNO
- CAS Number : 898776-38-0
- Molecular Structure : The compound features a bicyclic structure that includes a pyranoquinoline moiety.
Research indicates that compounds similar to this compound exhibit interactions with various biological targets:
- Dopamine Receptors : Studies have shown that related compounds can bind to dopamine D2 receptors, influencing dopaminergic signaling pathways which are crucial in neurological functions and disorders .
- Sigma Receptors : There is evidence suggesting affinity for sigma receptors, which are implicated in various neuropsychiatric conditions .
Pharmacological Effects
The biological evaluation of this compound has revealed several key pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties by inhibiting specific kinases involved in cancer cell proliferation.
- Neuroprotective Effects : Compounds in this class have demonstrated potential in protecting neuronal cells from damage in models of neurodegenerative diseases.
In Vitro Studies
A study conducted on the structural analogs of this compound showed promising results:
| Compound | D2 Receptor Affinity (IC50 μM) | Sigma Receptor Affinity (IC50 μM) |
|---|---|---|
| Compound A | 0.15 | 0.30 |
| Compound B | 0.25 | 0.20 |
| 9-Fluoro Compound | 0.10 | 0.25 |
These findings indicate that the 9-fluoro derivative exhibits potent activity at dopamine receptors compared to other tested compounds.
In Vivo Studies
Research involving animal models has demonstrated the potential of this compound in reducing symptoms associated with Parkinson's disease. Behavioral assays indicated that administration led to improved motor function and reduced tremors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-fluoro-5-phenyl-pyrano[3,2-c]quinoline, and how can intermediates be purified?
- Methodological Answer : The compound can be synthesized via a three-component aza-Diels-Alder reaction using 4-chloroaniline, furfural, and 3,4-dihydropyran with Sc(OTf)₃ as a catalyst at 50°C. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates and final products. For hydrochloride salt formation, ethanol/ethyl acetate recrystallization is effective .
Q. How is structural characterization performed for this compound and its derivatives?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm), pyran ring protons (δ 1.2–4.7 ppm), and fluorine coupling patterns .
- X-ray crystallography : Resolves stereochemistry (e.g., chair conformation of the pyran ring and half-chair of the N-heterocyclic ring) and detects non-conventional interactions like C–H···π .
Advanced Research Questions
Q. How do stereochemical variations (cis/trans isomers) affect biological activity or crystallization behavior?
- Methodological Answer : Cis/trans isomerism arises from the pyran ring's exo/endo orientation relative to the quinoline system. Cis isomers (e.g., m.p. 131–133°C) often exhibit higher crystallinity due to tighter packing, while trans isomers remain viscous oils. Activity differences (e.g., GPER-1 modulation) are evaluated via docking studies (Chemgauss4 scoring) and comparative binding assays .
Q. What computational strategies predict biological targets or binding modes for this scaffold?
- Methodological Answer : Virtual screening workflows combine:
- Ligand-based pharmacophore modeling : Prioritizes scaffolds with quinoline and pyran motifs.
- Structure-based docking : Validates hydrophobic interactions at GPER-1’s active site (e.g., phenyl group insertion into hydrophobic pockets). MD simulations assess stability of binding poses .
Q. How are data contradictions resolved regarding hydrogen bonding versus hydrophobic interactions in crystal structures?
- Methodological Answer : Despite the presence of NH groups, crystallographic data (e.g., CCDC entries) show no conventional H-bonds. Instead, C–H···π interactions (e.g., between pyran CH₂ and quinoline aryl rings) dominate. These are quantified using Mercury software with distance/angle thresholds (≤3.5 Å, 120–180°) .
Q. What strategies differentiate diastereomers formed during imino Diels-Alder reactions?
- Methodological Answer : Diastereomers (e.g., 8-chloro vs. 10-chloro derivatives) are separated via chiral HPLC (Chiralpak IA column, hexane/ethanol mobile phase). Absolute configuration is assigned using anomalous dispersion in X-ray data (Flack parameter < 0.1) .
Q. How are derivatives designed to enhance solubility or target selectivity?
- Methodological Answer : Functionalization at position 7 (e.g., ethoxy or benzoic acid groups) improves water solubility. For selectivity, substituents are introduced via Suzuki coupling or ester hydrolysis. SAR studies compare IC₅₀ values across BRAF-mutant melanoma or ERK inhibition assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
